molecular formula C7H13NO B13524142 1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine

1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine

Cat. No.: B13524142
M. Wt: 127.18 g/mol
InChI Key: PDQVEUJXRWCYLN-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[311]heptan-5-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom in its bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester: This compound has a similar bicyclic structure but differs in functional groups and reactivity.

    2-Oxabicyclo[3.1.1]heptan-5-amine: A closely related compound with similar structural features but different chemical properties.

Uniqueness

1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine is unique due to its specific bicyclic structure and the presence of an oxygen atom in the ring system. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-methyl-2-oxabicyclo[3.1.1]heptan-5-amine

InChI

InChI=1S/C7H13NO/c1-6-4-7(8,5-6)2-3-9-6/h2-5,8H2,1H3

InChI Key

PDQVEUJXRWCYLN-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CCO2)N

Origin of Product

United States

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